Methyl 4-(oct-1-yne-1-sulfonyl)benzoate
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Overview
Description
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the benzene ring is substituted with a sulfonyl group attached to an oct-1-yne chain and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(oct-1-yne-1-sulfonyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromomethylbenzoate and oct-1-yne.
Formation of Sulfonyl Group: The oct-1-yne is reacted with a sulfonyl chloride to form the oct-1-yne-1-sulfonyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-bromomethylbenzoate under palladium-catalyzed conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Addition Reactions: The triple bond in the oct-1-yne chain can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl₂, Br₂) and acids (H₂SO₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Products include halogenated derivatives of the benzene ring.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include alkanes or alkenes from the reduction of the triple bond.
Scientific Research Applications
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(oct-1-yne-1-sulfonyl)benzoate involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the triple bond in the oct-1-yne chain can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of the oct-1-yne-1-sulfonyl group.
Methyl 4-(1-octyn-1-ylsulfinyl)benzoate: Similar structure but with a sulfinyl group instead of a sulfonyl group.
Uniqueness
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate is unique due to the presence of both the sulfonyl group and the oct-1-yne chain
Properties
CAS No. |
648436-57-1 |
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Molecular Formula |
C16H20O4S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
methyl 4-oct-1-ynylsulfonylbenzoate |
InChI |
InChI=1S/C16H20O4S/c1-3-4-5-6-7-8-13-21(18,19)15-11-9-14(10-12-15)16(17)20-2/h9-12H,3-7H2,1-2H3 |
InChI Key |
CDVYIMCCHYSKON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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